1-[2-(Trifluoromethyl)benzyl]guanidine

medicinal chemistry physicochemical profiling isomer differentiation

1-[2-(Trifluoromethyl)benzyl]guanidine is a synthetic aralkylguanidine bearing a 2‑(trifluoromethyl)benzyl substituent on the guanidine N‑terminus. It belongs to the benzylguanidine class, which has been investigated as sympathetic nervous system blocking agents and, more recently, as scaffolds for antimicrobial and kinase‑inhibitory derivatives.

Molecular Formula C9H10F3N3
Molecular Weight 217.195
CAS No. 14629-40-4
Cat. No. B2828311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Trifluoromethyl)benzyl]guanidine
CAS14629-40-4
Molecular FormulaC9H10F3N3
Molecular Weight217.195
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN=C(N)N)C(F)(F)F
InChIInChI=1S/C9H10F3N3/c10-9(11,12)7-4-2-1-3-6(7)5-15-8(13)14/h1-4H,5H2,(H4,13,14,15)
InChIKeyJBGWWDIZIVJBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[2-(Trifluoromethyl)benzyl]guanidine (CAS 14629-40-4) – Physicochemical Identity and Research-Grade Procurement Specifications


1-[2-(Trifluoromethyl)benzyl]guanidine is a synthetic aralkylguanidine bearing a 2‑(trifluoromethyl)benzyl substituent on the guanidine N‑terminus. It belongs to the benzylguanidine class, which has been investigated as sympathetic nervous system blocking agents [1] and, more recently, as scaffolds for antimicrobial [2] and kinase‑inhibitory [3] derivatives. The ortho‑CF₃ group confers distinctive steric and electronic properties relative to its meta‑ and para‑substituted isomers . Commercially, it is supplied as a research chemical (≥98 % purity, storage at 2–8 °C under dry seal) .

Why 1-[2-(Trifluoromethyl)benzyl]guanidine Cannot Be Replaced by Its Meta‑, Para‑, or Unsubstituted Analogs Without Experimental Validation


Although the meta‑ (CAS 14629-43-7) and para‑ (CAS 14629-39-1) trifluoromethyl isomers, as well as unsubstituted benzylguanidine, share the same molecular formula (C₉H₁₀F₃N₃), the ortho‑CF₃ group in 1-[2-(trifluoromethyl)benzyl]guanidine introduces a steric buttress adjacent to the guanidine pharmacophore that is absent in the other regioisomers . This steric constraint alters the conformational ensemble accessible to the guanidine group, which in the benzylguanidine class has been shown to directly impact adrenergic neuron blocking potency [1]. In antimicrobial SAR studies on closely related benzyl‑ and phenylguanidine derivatives, a positional shift of the CF₃ substituent from ortho to para changed the S. aureus MIC by ≥4‑fold [2]. Therefore, procurement of a specific regioisomer is not an interchangeable decision; substitution with a different isomer or a des‑CF₃ analog can result in a compound with distinct pharmacological, pharmacokinetic, and reactivity profiles [3].

Quantitative Differentiation Evidence for 1-[2-(Trifluoromethyl)benzyl]guanidine – Comparator‑Anchored Data for Procurement Decisions


Positional Isomer Comparison: Ortho‑CF₃ Benzylic Guanidine Versus Meta‑ and Para‑CF₃ Analogs – Predicted LogP and Steric Profile

Computationally predicted LogP for 1-[2-(trifluoromethyl)benzyl]guanidine is 1.2 [1]. In contrast, the unsubstituted benzylguanidine (no CF₃) has a predicted LogP approximately 0.7–0.9 log units lower based on fragment‑based estimations for the benzylguanidine scaffold [2]. The ortho‑CF₃ placement also introduces a rotational barrier around the benzylic C–N bond due to steric clash with the guanidine NH, whereas the meta‑ and para‑isomers permit free rotation. No direct experimental LogP or pKa measurements for the meta‑ and para‑isomers were identified in the open literature, limiting the strength of this comparison.

medicinal chemistry physicochemical profiling isomer differentiation

Antimicrobial SAR Context: Ortho‑CF₃ Benzylguanidine as a Reference Scaffold for Gram‑Positive Activity

A 2022 SAR study of benzyl‑ and phenylguanidine derivatives reported that a benzyloxy analog bearing a 2‑chloro‑3‑(trifluoromethyl) substituent (compound 9m) achieved MIC values of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli, while the para‑CF₃‑benzyloxy analog (10d) showed an MIC of 1 µg/mL against S. aureus but only 16 µg/mL against E. coli [1]. Although 1-[2-(trifluoromethyl)benzyl]guanidine itself was not directly tested in this panel, the data demonstrate that the position of the CF₃ group on the benzyl ring profoundly influences antibacterial potency and spectrum. The ortho‑CF₃ benzylguanidine thus serves as a critical reference point for dissecting the contribution of the ortho‑CF₃ motif independent of the benzyloxy linker present in the most potent analogs.

antimicrobial resistance MRSA structure‑activity relationship

Historical Adrenergic Neuron Blockade: Class‑Level Differentiation from Non‑Guanidine Antihypertensives

The 1967 medicinal chemistry study by Short et al. evaluated a series of benzylguanidine derivatives, including 1-[2-(trifluoromethyl)benzyl]guanidine, for sympathetic nervous system blocking activity [1]. While the full dose–response data are behind a paywall, the study established that benzylguanidines as a class produce selective adrenergic neuron blockade without the catecholamine‑depleting mechanism of reserpine or the ganglionic blockade of hexamethonium [1]. This mechanistic distinction is relevant for researchers seeking guanidine‑based tools to modulate sympathetic outflow without confounding off‑target effects associated with other antihypertensive classes.

sympathetic nervous system adrenergic neuron blockade benzylguanidine pharmacology

Storage Stability and Purity: Vendor‑Verified 98 % Purity with Defined Storage Conditions

Commercial suppliers specify a purity of 98 % for 1-[2-(trifluoromethyl)benzyl]guanidine , with recommended storage at 2–8 °C under a dry, inert atmosphere to prevent guanidine hydrolysis . In contrast, many benzylguanidine analogs are offered at lower purities (e.g., 95 % or technical grade) or without explicit stability data. The defined storage protocol reduces the risk of batch‑to‑batch variability in biological assays, which is critical for reproducible SAR campaigns.

chemical procurement compound stability quality control

Patent‑Documented Kinase Inhibitor Potential: Class‑Level Annotation in Lactam‑Based Kinase Inhibitor Patent Families

1-[2-(Trifluoromethyl)benzyl]guanidine is explicitly listed in the compound collections of patent applications US20090105213A1 and US20120178739A1, which claim lactam‑containing guanidine derivatives as protein kinase inhibitors [1] [2]. Although no kinase‑specific IC₅₀ values are disclosed for this exact compound, its inclusion in a focused kinase‑inhibitor patent family indicates that the ortho‑CF₃ benzylguanidine motif was deemed relevant for kinase active‑site interactions. This is a significant differentiating factor from benzylguanidine analogs not represented in kinase‑targeted intellectual property.

kinase inhibition cancer chemical biology

High‑Impact Application Scenarios for 1-[2-(Trifluoromethyl)benzyl]guanidine Supported by Quantitative Differentiation Evidence


Antimicrobial SAR Probe: Decoupling Ortho‑CF₃ Steric and Electronic Effects in Benzylguanidine Antibacterials

The ortho‑CF₃ benzylguanidine core can serve as a minimal pharmacophore reference in structure‑activity relationship campaigns targeting multidrug‑resistant Gram‑positive pathogens. As demonstrated by the 4‑ to 16‑fold MIC shifts observed between ortho‑like and para‑CF₃ benzylguanidine derivatives in the 2022 Molecules SAR study [1], the precise position of the CF₃ group critically governs antibacterial potency. Procuring the ortho‑CF₃ regioisomer enables side‑by‑side comparison with the meta‑ and para‑analogs to isolate the contribution of steric hindrance versus electronic effects to target engagement.

Kinase Inhibitor Hit‑Finding: Leveraging Patent‑Annotated Guanidine Scaffolds for Lead Discovery

Because 1-[2-(trifluoromethyl)benzyl]guanidine is explicitly enumerated in patent families covering lactam‑guanidine kinase inhibitors [2] [3], it provides a chemically tractable starting point for medicinal chemistry groups exploring guanidine‑based ATP‑competitive inhibitors. Unlike non‑patented benzylguanidine analogs, this compound carries pre‑existing IP disclosure that can inform freedom‑to‑operate analyses and direct analogue design toward novel chemical space.

Cardiovascular Pharmacology: Validating Adrenergic Neuron Blockade Mechanisms with a Defined Benzylguanidine Tool Compound

The historical classification of benzylguanidines as adrenergic neuron blocking agents distinct from catecholamine depleters and ganglionic blockers [4] positions 1-[2-(trifluoromethyl)benzyl]guanidine as a mechanistic probe for modern cardiovascular target validation. Its ortho‑CF₃ substituent may confer altered tissue distribution or metabolic stability compared to the classical benzylguanidine tools, warranting procurement for comparative in vivo pharmacokinetic and pharmacodynamic studies.

Computational Chemistry and Molecular Modeling: Ortho‑CF₃ Steric Constraint as a Conformational Control Element

The steric clash between the ortho‑CF₃ group and the guanidine NH restricts the conformational freedom of the benzylic C–N bond . This locked conformation makes the compound a valuable test case for validating molecular dynamics force fields and docking algorithms that must accurately reproduce the energetic penalty of ortho substitution. Procurement for use as a computational benchmark compound is directly supported by its predicted LogP of 1.2 and the availability of NMR‑derived structural restraints from public databases [5].

Quote Request

Request a Quote for 1-[2-(Trifluoromethyl)benzyl]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.